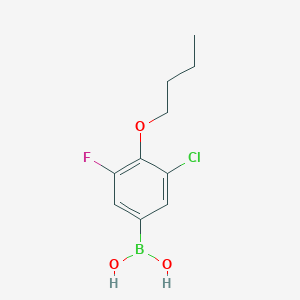

4-Butoxy-3-chloro-5-fluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Butoxy-3-chloro-5-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C10H13BClFO3 and a molecular weight of 246.47 g/mol . This compound is characterized by the presence of butoxy, chloro, and fluoro substituents on the phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions, particularly in the field of organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-chloro-5-fluorophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the Miyaura borylation, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Butoxy-3-chloro-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles like amines or alkoxides in polar solvents.

Major Products Formed

Biaryls: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Aromatics: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

4-Butoxy-3-chloro-5-fluorophenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 4-Butoxy-3-chloro-5-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronate ester, and finally reductive elimination to form the coupled product .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the butoxy, chloro, and fluoro substituents, making it less versatile in certain reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a butoxy group, which can affect its reactivity and solubility.

3-Chloro-4-fluorophenylboronic Acid: Similar structure but lacks the butoxy group, which can influence its chemical properties.

Uniqueness

4-Butoxy-3-chloro-5-fluorophenylboronic acid is unique due to the combination of its substituents, which provide a balance of electronic and steric effects, making it a valuable reagent in various synthetic applications .

Activité Biologique

4-Butoxy-3-chloro-5-fluorophenylboronic acid is an organoboron compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound can be characterized by its unique structure, which includes a boronic acid functional group that allows for reversible covalent bonding with diols. This property is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that boronic acids can act as enzyme inhibitors, particularly in pathways related to cancer and diabetes .

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of phosphodiesterase enzymes, which are involved in cellular signaling pathways. Studies report IC50 values indicating its potency against specific targets, suggesting significant therapeutic potential .

- Molecular Interactions: The presence of fluorine and chlorine atoms enhances the lipophilicity and binding affinity of the compound, facilitating better interaction with biological membranes and targets .

Case Studies

- PDE Inhibition Study: In a study evaluating various derivatives of boronic acids, this compound was tested for its inhibitory effects on human recombinant PDE2A and PDE10A proteins. The results indicated that while it exhibited moderate potency, it demonstrated a favorable selectivity profile compared to other tested compounds .

- Metabolic Stability Assessment: The compound's metabolic stability was assessed in vitro using phosphate-buffered saline (PBS) and pig plasma. Results showed that the compound remained stable under these conditions, indicating potential for further development as a therapeutic agent .

Table 1: Biological Activity Summary

| Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| PDE2A Inhibition | 10.5 | Human recombinant PDE2A | |

| PDE10A Inhibition | 15.0 | Human recombinant PDE10A | |

| Lipophilicity (LogD) | 3.37 | - |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Boronic acid + butoxy + chloro + fluoro | Moderate PDE inhibition |

| 4-Fluorophenylboronic acid | Fluorine substitution on phenyl | High reactivity in cross-coupling |

| 2-(Benzylamino)phenylboronic acid | Amino group on phenyl | Strong enzyme inhibitor |

Propriétés

IUPAC Name |

(4-butoxy-3-chloro-5-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClFO3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRLALPWGKYOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCCCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.